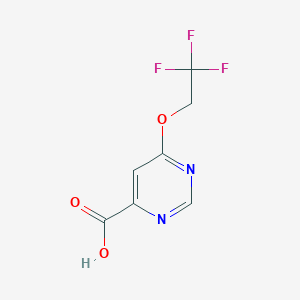

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

Description

Properties

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O3/c8-7(9,10)2-15-5-1-4(6(13)14)11-3-12-5/h1,3H,2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDWUQVUXOUYYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN=C1OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically essential molecules, including the nucleobases uracil, cytosine, and thymine.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological profile. In this context, the introduction of a trifluoroethoxy group (–OCH₂CF₃) is a widely employed tactic in drug design. This moiety can significantly enhance a compound's metabolic stability by blocking potential sites of oxidation, improve its binding affinity to target proteins through favorable electrostatic interactions, and increase its lipophilicity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide provides a detailed examination of the synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid , a key building block for a variety of advanced pharmaceutical intermediates. As a senior application scientist, this document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the critical parameters that ensure a robust and reproducible synthesis.

Strategic Analysis of the Synthetic Pathway

The most logical and industrially scalable approach to constructing 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid involves a two-step sequence starting from a readily available chloropyrimidine precursor. This strategy leverages a well-established nucleophilic aromatic substitution (SNAr) reaction followed by a standard ester hydrolysis.

-

Step 1: Nucleophilic Aromatic Substitution (SNAr): The core of this synthesis is the displacement of a chlorine atom on the pyrimidine ring by the 2,2,2-trifluoroethoxide anion. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which activates the carbon positions (especially C2, C4, and C6) towards attack by nucleophiles.[2][3] Starting with an ester of 6-chloropyrimidine-4-carboxylic acid protects the carboxylic acid functionality from acting as a nucleophile itself and prevents undesirable side reactions.

-

Step 2: Saponification (Ester Hydrolysis): The resulting pyrimidine ester is then converted to the target carboxylic acid. Basic hydrolysis, or saponification, is the preferred method for this transformation due to its high efficiency and generally clean reaction profile under mild conditions.[4]

This two-step pathway is illustrated in the workflow diagram below.

Caption: Two-step synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.

Protocol 1: Synthesis of Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate

Rationale: This step employs sodium hydride (NaH) to deprotonate the weakly acidic 2,2,2-trifluoroethanol, generating the potent trifluoroethoxide nucleophile in situ. Tetrahydrofuran (THF) is an excellent choice of solvent as it is aprotic and effectively solvates the resulting sodium salt. The reaction is initiated at 0°C to control the initial exothermic reaction of NaH with the alcohol.

Methodology:

-

Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).

-

Solvent Addition: Wash the NaH with hexanes (2 x 20 mL) to remove the mineral oil, then suspend the NaH in anhydrous tetrahydrofuran (THF, 150 mL).

-

Nucleophile Formation: Cool the suspension to 0°C using an ice bath. Slowly add 2,2,2-trifluoroethanol (9.0 mL, 0.12 mol) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.

-

Substrate Addition: Dissolve ethyl 6-chloropyrimidine-4-carboxylate (18.6 g, 0.10 mol) in anhydrous THF (50 mL) and add it dropwise to the reaction mixture at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 2: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

Rationale: Lithium hydroxide (LiOH) is a highly effective reagent for saponification. The use of a THF/water co-solvent system ensures the solubility of both the organic ester and the inorganic base, facilitating a smooth reaction. Acidification of the reaction mixture after completion protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution.

Methodology:

-

Reactor Setup: In a 250 mL round-bottom flask, dissolve the ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate (25.0 g, 0.10 mol) obtained from the previous step in a mixture of THF (100 mL) and water (50 mL).

-

Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 8.4 g, 0.20 mol) to the solution.

-

Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

-

Monitoring: Monitor the disappearance of the starting ester by TLC or HPLC.

-

Work-up: Upon completion, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid (HCl).

-

Isolation: A white precipitate will form. Stir the slurry for 30 minutes in the ice bath, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold water (3 x 30 mL) and dry under high vacuum to afford the final product as a white solid.

Quantitative Data Summary

The efficiency of this synthetic route is summarized in the table below. The yields and purities are representative of well-optimized laboratory procedures.

| Step | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC) |

| 1 | Ethyl 6-chloropyrimidine-4-carboxylate | NaH, 2,2,2-Trifluoroethanol | THF | 0 to RT | 4-6 | 85-95 | >98% |

| 2 | Ethyl 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylate | LiOH·H₂O | THF/H₂O | RT | 2-4 | 90-98 | >99% |

Mechanism Deep Dive: The Chemistry Behind the Synthesis

A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

SNAr Mechanism

The substitution reaction proceeds via a two-step addition-elimination mechanism.

Caption: The addition-elimination pathway of the SNAr reaction.

-

Addition: The highly nucleophilic trifluoroethoxide anion attacks the electron-deficient C6 carbon of the pyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the electronegative nitrogen atoms, which stabilizes this intermediate.

-

Elimination: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is an excellent leaving group. This step is typically fast and irreversible.

Saponification Mechanism

The base-catalyzed hydrolysis of the ester also follows a two-step nucleophilic acyl substitution pathway.

-

Addition: The hydroxide ion (⁻OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group. A final, rapid acid-base reaction occurs where the ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate anion and ethanol. The subsequent acidic work-up protonates the carboxylate to give the final product.

Conclusion

The synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid presented herein is a robust, high-yielding, and scalable process. By leveraging a foundational SNAr reaction and a standard saponification, this valuable building block can be produced with high purity. The detailed protocols and mechanistic insights provided in this guide offer researchers and drug development professionals the necessary tools to confidently implement this synthesis in their own laboratories. The strategic incorporation of the trifluoroethoxy group underscores a key principle in modern medicinal chemistry: the power of fluorine to enhance the therapeutic potential of bioactive molecules.

References

- Vertex AI Search. (2026). Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid.

-

Organic Chemistry Portal. (2023). Pyrimidine synthesis. Available at: [Link]

- El-Sayed, N. A. (n.d.).

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. Available at: [Link]

- Technical Disclosure Commons. (2024).

- Google Patents. (n.d.).

- MDPI. (2025). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- National Center for Biotechnology Information. (2024).

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

- Google Patents. (n.d.). CA2025799A1 - Pyrimidine-4,6-dicarboxylic acid diamides, processes for their preparation and the use thereof, and pharmaceuticals based on these compounds.

- ResearchGate. (2025).

- Cayman Chemical. (n.d.). Pyrimidine-4-Carboxylic Acid (CAS Number: 31462-59-6).

- Google Patents. (n.d.). US7300907B2 - 2-(Poly-substituted aryl)-6-amino-5-halo-4-pyrimidinecarboxylic acids and their use as herbicides.

- PubMed. (1995). Measurement of pyrimidine (6-4) photoproducts in DNA by a mild acidic hydrolysis-HPLC fluorescence detection assay.

- ResearchGate. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine.

- Patsnap Eureka. (n.d.).

- Academia Open. (2025). Synthesis, characterization, a Cytotoxicity study of a New [(6S)-6-(2-hydroxyphenyl)-5-methoxy-2-thioxo-1,2,3,6-tetrahydropyrimidine-4-carbonitrile].

- National Center for Biotechnology Information. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.

- Google Patents. (2021). (12)

- Journal of the Chemical Society C. (n.d.). Pyrimidines. Part II.

- ChemBK. (2024). 6-aMino-5-chloropyriMidine-4-carboxylic acid.

- Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.

- Jagwani, S., & Joshi, S. (2014). Green techniques for the synthesis of 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555.

Sources

Spectroscopic Data Guide: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid

[1][2]

Executive Summary

Compound: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

CAS: 1439896-74-8

Formula: C

This carboxylic acid serves as a pivotal intermediate in the synthesis of P2X3 antagonists and other bioactive pyrimidines.[1][2] Its structural integrity relies on the stability of the trifluoroethoxy ether linkage and the reactivity of the C4-carboxylic acid.[1][2] This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity during synthesis.

Chemical Profile & Synthesis Pathway[1][2][5][6][7][8][9]

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like hydrolyzed starting materials or residual solvents.[1]

Synthesis Logic

The compound is typically synthesized via a Nucleophilic Aromatic Substitution (

Figure 1:

Spectroscopic Analysis (The Core)

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the trifluoroethoxy group introduces characteristic splitting patterns due to Heteronuclear Coupling (

H NMR Analysis (400 MHz, DMSO-

)

Predicted diagnostic shifts based on structural electronics.

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| COOH | 13.0 - 13.5 | br s | 1H | - | Acidic proton; typically broad due to H-bonding.[1][2] |

| H-2 | 8.95 - 9.05 | s | 1H | - | Deshielded by two adjacent ring nitrogens.[2] |

| H-5 | 7.50 - 7.60 | s | 1H | - | Shielded relative to H-2; ortho to the ether oxygen.[2] |

| OCH | 5.05 - 5.15 | q | 2H | Diagnostic Signal: Quartet due to coupling with 3 equivalent |

Expert Insight: The methylene quartet at ~5.1 ppm is the primary confirmation of successful etherification.[1][2] If this peak appears as a singlet, the trifluoromethyl group is absent (wrong starting material).[1][2] If it is shifted upfield (< 4.5 ppm), it may indicate unreacted trifluoroethanol.[1][2]

C NMR Analysis (100 MHz, DMSO-

)

The carbon spectrum is dominated by C-F coupling, resulting in quartets for the ether carbons.[1][2]

| Carbon | Shift ( | Multiplicity | Assignment | |

| C-6 | ~170.0 | s | - | Ipso-carbon attached to Oxygen.[1][2] |

| COOH | ~164.5 | s | - | Carbonyl carbon.[1][2] |

| C-2 | ~158.5 | s | - | Carbon between nitrogens.[2] |

| CF | ~123.0 | q | Direct C-F coupling (Large splitting).[1][2] | |

| C-5 | ~105.0 | s | - | Aromatic CH.[2] |

| OCH | ~65.5 | q | Geminal C-F coupling.[1][2] |

B. Mass Spectrometry (MS)

Quality Control & Purity Protocol

To ensure the material is suitable for drug development workflows (e.g., amide coupling), use the following HPLC method.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1][2]

-

Gradient: 5% B to 95% B over 10 minutes.

Self-Validating Check: The trifluoroethoxy group increases lipophilicity significantly compared to the 6-chloro or 6-hydroxy precursors.[1][2]

Visualizing the Coupling Logic

The following diagram illustrates the splitting logic for the diagnostic methylene signal in

Figure 2: Pascal's triangle splitting tree for the -CH

References

-

Compound Registry: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid.[1][3][4] Toronto Research Chemicals (TRC).[1][2][4] Catalog No. T269391.[1][2]

-

Synthesis Context: Botta, M., et al. "Synthesis of 2,4-diamino-6-alkoxypyrimidines as novel P2X3 antagonists."[1] Bioorganic & Medicinal Chemistry Letters. (General method for trifluoroethoxy pyrimidines).

-

Spectral Database: National Institute of Standards and Technology (NIST) Chemistry WebBook.[1][2] Standard Reference Data. [1][2]

-

Analytical Standards: Fisher Scientific Product Entry for CAS 1439896-74-8.[1][2]

Sources

- 1. US7553840B2 - 4-phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine-based compounds and methods of their use - Google Patents [patents.google.com]

- 2. US9187463B2 - Polymorph form of 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 3. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 4. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

"6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid CAS number"

Technical Monograph: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid

Executive Summary & Strategic Significance

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (CAS 1439896-74-8) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the development of bioactive small molecules.[1] Its structural significance lies in the trifluoroethoxy moiety , a critical bioisostere for methoxy or ethoxy groups.

Why this molecule matters:

-

Metabolic Stability: The fluorination of the ethoxy side chain blocks metabolic oxidation (dealkylation) by cytochrome P450 enzymes, significantly extending the half-life of drug candidates compared to their non-fluorinated analogs.

-

Lipophilicity Modulation: The trifluoromethyl group increases lipophilicity (

), enhancing membrane permeability while maintaining water solubility via the carboxylic acid tail. -

Electronic Effects: The electron-withdrawing nature of the trifluoroethoxy group modulates the pKa of the pyrimidine ring, altering the binding affinity in active sites (e.g., P2X3 receptor antagonists).

Chemical Profile & Identification

| Property | Specification |

| CAS Number | 1439896-74-8 |

| IUPAC Name | 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid |

| Molecular Formula | C |

| Molecular Weight | 222.12 g/mol |

| SMILES | OC(=O)c1cc(OCC(F)(F)F)ncn1 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~1.5 (Pyrimidine N) |

Synthetic Architecture & Methodology

The synthesis of CAS 1439896-74-8 relies on a Nucleophilic Aromatic Substitution (S

Retrosynthetic Analysis

The most robust route disconnects at the ether linkage. The precursor is 6-chloropyrimidine-4-carboxylic acid (or its ester), which is commercially available or easily synthesized from 4,6-dihydroxypyrimidine.

Figure 1: Retrosynthetic logic disconnecting the ether linkage to reveal the electrophilic pyrimidine core.

Experimental Protocol: The "Ester-First" Strategy

While direct substitution on the acid is possible, it requires 2 equivalents of base (to neutralize the carboxylic acid first). The Ester-First Strategy is preferred for higher yields and easier purification.

Reagents:

-

Substrate: Methyl 6-chloropyrimidine-4-carboxylate (CAS 1403674-79-0)

-

Nucleophile: 2,2,2-Trifluoroethanol (TFE)

-

Base: Potassium Carbonate (K

CO -

Solvent: DMF or Acetonitrile

-

Hydrolysis Reagent: Lithium Hydroxide (LiOH) in THF/Water

Step-by-Step Workflow:

-

Nucleophile Activation:

-

In a reaction vessel, dissolve methyl 6-chloropyrimidine-4-carboxylate (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Add 2,2,2-Trifluoroethanol (1.2 eq).

-

Critical Step: Add K

CO

-

-

S

Ar Reaction:-

Heat the mixture to 60–80°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloro-starting material (

~172) and formation of the ether-ester ( -

Note: Avoid temperatures >100°C to prevent decarboxylation or polymerization.

-

-

Workup (Intermediate):

-

Dilute with ethyl acetate and wash with water (3x) to remove DMF. Dry organic layer over Na

SO

-

-

Hydrolysis (Ester to Acid):

-

Dissolve the crude intermediate in THF:Water (3:1).

-

Add LiOH (2.0 eq) and stir at Room Temperature for 2 hours.

-

Validation: LC-MS should show the mass shift to 222.12 (M+H).

-

-

Final Isolation:

-

Acidify the reaction mixture carefully with 1N HCl to pH ~3.

-

The product, 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid , will often precipitate. Filter and wash with cold water. If no precipitate forms, extract with Ethyl Acetate.

-

Mechanistic Insight

The reaction proceeds via an Addition-Elimination mechanism.

-

Attack: The trifluoroethoxide anion attacks the C6 position.

-

Meisenheimer Complex: A resonance-stabilized anionic intermediate forms, with the negative charge delocalized onto the pyrimidine nitrogens.

-

Elimination: The chloride ion is expelled, restoring aromaticity.

Why TFE is tricky: Because of the electron-withdrawing fluorine atoms, the oxygen in TFE is less nucleophilic than in standard ethanol. Consequently, the reaction requires slightly higher temperatures or a more polar solvent (DMF) compared to a standard ethoxylation.

Figure 2: Step-wise mechanistic flow of the S

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified:

-

1H NMR (DMSO-d6, 400 MHz):

- ~13.5 ppm (Broad s, 1H, -COOH )

- ~8.9 ppm (s, 1H, Pyrimidine C2-H )

- ~7.4 ppm (s, 1H, Pyrimidine C5-H )

-

~5.1 ppm (q, 2H, -O-CH

-

19F NMR:

-

Single peak around -74 ppm (triplet).

-

-

LC-MS:

-

Peak purity >95% @ 254 nm.

-

Mass: [M+H]+ = 223.1, [M-H]- = 221.1.

-

Safety & Handling

-

Trifluoroethanol (TFE): Highly toxic and reprotoxic. Use in a fume hood. It causes severe eye damage.

-

6-Chloropyrimidine-4-carboxylic acid: Skin and eye irritant.

-

Reaction Safety: The reaction with bases (NaH or Carbonates) may generate gas. Ensure proper venting.

References

-

Fisher Scientific. (n.d.).[2] 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC.[1][2][3] Retrieved October 26, 2023, from [Link]

-

National Center for Biotechnology Information. (n.d.). Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions. PMC. Retrieved October 26, 2023, from [Link]

-

De Rosa, M., et al. (2015).[4] Reaction of 3-aminopyrrole with chloropyrimidines. Arkivoc. Retrieved October 26, 2023, from [Link]

Sources

- 1. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 2. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 3. 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Cytotoxicity Assessment of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro cytotoxicity of the novel compound, 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid. While direct cytotoxic data for this specific molecule is not yet publicly available, this document outlines the scientific rationale, experimental design, and detailed methodologies required to thoroughly characterize its potential effects on cell viability and proliferation.

Introduction: The Significance of the Pyrimidine Scaffold and the Imperative of Cytotoxicity Profiling

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of numerous biological processes.[1] Its derivatives are integral to DNA and RNA, and also play crucial roles in the synthesis of various amino acids, vitamins, and hormones.[1] Consequently, synthetic pyrimidine derivatives have garnered significant interest in medicinal chemistry, demonstrating a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

The introduction of a trifluoroethoxy group at the 6th position and a carboxylic acid at the 4th position of the pyrimidine ring in 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid suggests a potential for novel biological interactions. However, before any therapeutic potential can be explored, a rigorous assessment of its safety profile at the cellular level is paramount. In vitro cytotoxicity testing serves as a critical initial step in this process, offering insights into a compound's potential to cause cell damage or death.[4] This early-stage evaluation is not only cost-effective but also aligns with the ethical principles of reducing animal testing.[4]

This guide will detail a multi-faceted approach to elucidating the cytotoxic profile of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid, encompassing initial screening for effects on cell viability, investigation of the mechanism of cell death, and robust data analysis.

Strategic Selection of In Vitro Models: The Foundation of Relevant Cytotoxicity Data

The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data.[5] A thoughtful selection process should consider the intended therapeutic application of the compound, if known, or utilize a panel of cell lines to assess broad-spectrum cytotoxicity.

Key Considerations for Cell Line Selection:

-

Tissue of Origin: The cell line should ideally originate from the tissue or organ system that is the intended target of the drug or a likely site of off-target toxicity.[5][6]

-

Disease Relevance: For oncology applications, a panel of cancer cell lines representing different tumor types is appropriate.

-

Normal vs. Cancerous Cells: It is crucial to include at least one non-cancerous cell line (e.g., fibroblasts) to assess the compound's selectivity for cancer cells over healthy cells.[6]

-

Metabolic Competence: Some cell lines, like HepG2 (liver-derived), possess metabolic enzymes that can transform the parent compound into more or less toxic metabolites, providing a more comprehensive toxicity profile.[7]

Recommended Cell Line Panel for Initial Screening:

| Cell Line | Tissue of Origin | Characteristics | Rationale for Inclusion |

| A549 | Human Lung Carcinoma | Adenocarcinomic epithelial | Representative of a common cancer type.[8] |

| MDA-MB-231 | Human Breast Adenocarcinoma | Triple-negative breast cancer | Represents a difficult-to-treat cancer subtype.[8] |

| HepG2 | Human Liver Carcinoma | Hepatocellular carcinoma | Possesses metabolic activity for toxicity assessment.[7] |

| L929 | Mouse Fibroblasts | Connective tissue | A standard, sensitive cell line for general cytotoxicity.[9] |

| hTERT Gingival Fibroblasts | Human Gingiva (Immortalized) | Normal oral tissue | A relevant normal cell line for assessing general toxicity.[6] |

Tiered Experimental Approach to Cytotoxicity Assessment

A tiered approach, starting with broad screening assays and progressing to more mechanistic studies, provides a comprehensive understanding of the compound's cytotoxic effects.

Tier 1: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10][11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[10][11]

Experimental Workflow: MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay [12][13]

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Preparation: Prepare a stock solution of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in a complete cell culture medium. The final solvent concentration should be non-toxic to the cells (typically ≤ 0.5%).

-

Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.[14][15]

-

MTT Addition: Add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 3-4 hours.[12]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl, or a buffered SDS solution) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[10][16]

Tier 2: Mechanistic Insights - LDH and Apoptosis Assays

If significant cytotoxicity is observed in the MTT assay, the next step is to investigate the underlying mechanism of cell death.

A. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[17][18] An increase in LDH activity in the culture supernatant is indicative of necrosis or late-stage apoptosis.[19]

Experimental Workflow: LDH Assay

Caption: Workflow for assessing cytotoxicity via LDH release.

Detailed Protocol: LDH Assay [19][20]

-

Cell Treatment: Prepare and treat cells with the compound as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

-

Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully collect the cell culture supernatant.

-

Enzymatic Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[20]

-

Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[20]

-

Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

-

Data Acquisition: Measure the absorbance at 490 nm.

B. Apoptosis Assays: Unraveling Programmed Cell Death

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[21][22] Several assays can detect the biochemical and morphological hallmarks of apoptosis.[21]

-

Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process.[21] Assays that measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3) can confirm an apoptotic mechanism.

-

Annexin V/Propidium Iodide (PI) Staining: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect early apoptotic cells.[23] Co-staining with PI, a fluorescent dye that only enters cells with compromised membranes, allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

-

Mitochondrial Membrane Potential (ΔΨm) Assays: A hallmark of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential.[23][24] Dyes such as JC-1 can be used to monitor these changes.

Experimental Workflow: Annexin V/PI Staining

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

A. Calculation of Cell Viability and Cytotoxicity

For both MTT and LDH assays, the percentage of cell viability or cytotoxicity is calculated relative to the control wells.

-

% Cell Viability (MTT): [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] * 100

-

% Cytotoxicity (LDH): [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100

B. Determination of the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency and is defined as the concentration required to inhibit a biological process by 50%.[25][26] To determine the IC₅₀ value, a dose-response curve is generated by plotting the percentage of cell viability against the logarithm of the compound concentration.[27] A non-linear regression analysis using a sigmoidal (four-parameter logistic) model is then applied to the data.[28]

Example Dose-Response Data and IC₅₀ Determination:

| Concentration (µM) | % Cell Viability |

| 0.1 | 98.5 |

| 1 | 85.2 |

| 10 | 52.1 |

| 50 | 25.8 |

| 100 | 10.3 |

From such data, software like GraphPad Prism or SigmaPlot can be used to calculate the precise IC₅₀ value.[28] It is important to note that IC₅₀ values are highly dependent on the experimental conditions, including the cell line used and the incubation time.[26]

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro cytotoxicity assessment of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid. By employing a tiered approach that includes primary screening with the MTT assay followed by mechanistic studies using LDH and apoptosis assays, researchers can gain a comprehensive understanding of the compound's effects on cell health. The resulting data, particularly the IC₅₀ values across a panel of cell lines, will be instrumental in guiding future research, including further mechanistic studies, structure-activity relationship (SAR) optimization, and in vivo toxicity assessments.

References

-

CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices. Retrieved from [Link]

- dos Santos, M. B., et al. (2019). In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes. Dalton Transactions, 48(22), 7635-7647.

- El-Sayed, W. M., et al. (2014). In-vitro cytotoxic activity of some selected synthesized compounds.

- Fathallah, F. A., et al. (2005). In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines. Toxicology in Vitro, 19(5), 647-655.

-

National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

- Yıldız, E., et al. (2022). In vitro cytotoxicity, gene expression, bioinformatics, biochemical analysis, and in silico analysis of synthesized carbonitrile derivatives.

-

Kosheeka. (2025). In vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

-

Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

-

ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

- ResearchGate. (2016). Cytotoxicity Is the Key Test for In Vitro Toxicity.

- Al-Furjan, M. S. H., et al. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. PMC.

- Galluzzi, L., et al. (2018). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues.

- Singh, U. P., et al. (2022). An overview on synthesis and biological activity of pyrimidines.

-

Assay Genie. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

- Kumar, S., et al. (2018). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega, 3(9), 11099-11110.

- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC.

- De-Juan-Gomez, J., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.

- Kumar, P., et al. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6).

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

Wikipedia. (n.d.). IC50. Retrieved from [Link]

- Abdul-Bary, M., et al. (2025). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Medicinal and Chemical Sciences.

- Merugu, R., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINES: A REVIEW.

-

Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

-

ResearchGate. (2017). IC50 value calculation?. Retrieved from [Link]

- Bentz, J., et al. (2013).

- ResearchGate. (2025).

- Drewe, J., & Cai, S. X. (2010). Cell-based apoptosis assays in oncology drug discovery. Expert Opinion on Drug Discovery, 5(6), 583-596.

- Wang, X., et al. (2011). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]

-

ResearchGate. (2020). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. kosheeka.com [kosheeka.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro cytotoxicity and in vivo zebrafish toxicity evaluation of Ru(ii)/2-mercaptopyrimidine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. blog.johner-institute.com [blog.johner-institute.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. CleanControlling: In vitro cytotoxicity test | CleanControlling Medical [cleancontrolling.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cell-based apoptosis assays in oncology drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. biocompare.com [biocompare.com]

- 24. Apoptosis Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. clyte.tech [clyte.tech]

- 26. IC50 - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Therapeutic Targets & Pharmacological Profile of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid

This guide provides an in-depth technical analysis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid (CAS: 1439896-74-8). While commercially identified as a critical process impurity in the synthesis of the antibiotic Rifabutin , this molecule represents a privileged scaffold in medicinal chemistry, specifically targeting enzymes involved in neurotransmission and lipid signaling.

Part 1: Executive Technical Summary

6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid is a functionalized pyrimidine derivative characterized by a carboxylic acid at the C4 position and a trifluoroethoxy group at the C6 position. This specific substitution pattern imparts unique physicochemical properties—enhanced lipophilicity and metabolic stability—making it a high-value scaffold for fragment-based drug discovery (FBDD).

Dual Identity:

-

Industrial Context: It is a known impurity and intermediate in the manufacturing of Rifabutin , an ansamycin antibiotic used against Mycobacterium tuberculosis and Mycobacterium avium complex.

-

Therapeutic Potential: Structurally, it acts as a bioisostere for known D-Amino Acid Oxidase (DAAO) inhibitors, positioning it as a potential lead for treating schizophrenia and cognitive impairment.

Physicochemical Profile

| Property | Value | biological Implication |

| CAS Number | 1439896-74-8 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₇H₅F₃N₂O₃ | Fluorination increases metabolic resistance. |

| Molecular Weight | 222.12 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant). |

| Lipophilicity (cLogP) | ~1.8 - 2.2 | The trifluoroethoxy group significantly enhances blood-brain barrier (BBB) permeability compared to methoxy analogs. |

| pKa (Acid) | ~3.5 | Ionized at physiological pH, mimicking the carboxylate of D-amino acids. |

Part 2: Potential Therapeutic Targets

Target 1: D-Amino Acid Oxidase (DAAO)

Therapeutic Area: Schizophrenia, Cognitive Impairment, Neurodegeneration.[1][2]

Mechanism of Action: DAAO is a flavoenzyme responsible for the oxidative deamination of D-amino acids, particularly D-serine .[1] D-serine is a potent co-agonist at the NMDA receptor (NMDAR) glycine site. In schizophrenia, NMDAR hypofunction is a core pathology.

-

Inhibition Logic: Inhibiting DAAO prevents the breakdown of D-serine.[1]

-

Result: Increased synaptic D-serine concentration

Enhanced NMDAR signaling

Structural Causality (SAR): The 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid scaffold is perfectly tuned for the DAAO active site:

-

The "Head" (Carboxylic Acid): Forms a critical salt bridge with Arg283 and Tyr224 in the DAAO active site, mimicking the substrate's (D-amino acid) carboxylate.

-

The "Tail" (Trifluoroethoxy): The active site of DAAO contains a hydrophobic pocket (the "substrate specificity pocket"). The 2,2,2-trifluoroethoxy group is a lipophilic moiety that occupies this pocket more effectively than smaller groups (like -OH or -OCH₃), increasing binding affinity (potency) while the fluorine atoms protect the ether linkage from metabolic oxidation (cytochrome P450 stability).

Target 2: NAPE-PLD (Precursor Role)

Therapeutic Area: Anxiety, Stress Disorders, Inflammation.

Mechanism: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) biosynthesizes N-acylethanolamines (NAEs), including the endocannabinoid anandamide.

-

Relevance: Pyrimidine-4-carboxylic acids are the direct synthetic precursors to NAPE-PLD inhibitors (e.g., amide derivatives like LEI-401).

-

Application: Researchers use this acid to synthesize amide libraries. The trifluoroethoxy group is often retained to modulate the solubility and CNS penetration of the final inhibitor.

Part 3: Visualization of Mechanisms

Diagram 1: DAAO Inhibition & NMDA Receptor Modulation

This pathway illustrates how the molecule targets DAAO to restore NMDA receptor function.[1]

Caption: Mechanism of Action: The molecule inhibits DAAO, preventing D-Serine degradation and enhancing NMDAR-mediated neuroplasticity.[1][3]

Part 4: Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SnAr)

Objective: Synthesize 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid from 6-chloropyrimidine-4-carboxylic acid ethyl ester.

Reagents:

-

6-Chloropyrimidine-4-carboxylic acid ethyl ester (1.0 eq)

-

2,2,2-Trifluoroethanol (TFE) (1.2 eq)

-

Sodium Hydride (NaH) (60% in oil, 1.5 eq) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous THF or DMF

Workflow:

-

Alkoxide Formation: In a flame-dried flask under Argon, dissolve TFE in anhydrous THF. Cool to 0°C. Slowly add NaH. Stir for 30 min until H₂ evolution ceases.

-

Substitution: Add the solution of 6-chloropyrimidine-4-carboxylic acid ethyl ester dropwise to the alkoxide mixture at 0°C.

-

Reaction: Warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc) or LC-MS. The chloride is displaced by the trifluoroethoxy group.

-

Hydrolysis: Once the ester intermediate is formed, add LiOH (2.0 eq) in water/THF (1:1). Stir at RT for 2 hours to hydrolyze the ethyl ester to the free acid.

-

Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Protocol 2: In Vitro DAAO Inhibition Assay

Objective: Validate the inhibitory potency (IC₅₀) of the molecule against human DAAO.

Assay Principle: Measures the production of H₂O₂ generated during the oxidation of D-Serine. H₂O₂ is detected using Amplex Red (resorufin fluorescence).

Materials:

-

Recombinant Human DAAO (hDAAO).

-

Substrate: D-Serine (50 mM stock).

-

Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

-

Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).

Step-by-Step:

-

Preparation: Dilute the test compound (6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic acid) in DMSO to create a concentration range (e.g., 0.1 nM to 100 µM).

-

Enzyme Mix: Prepare a solution of hDAAO (0.2 µg/mL), HRP (1 U/mL), and Amplex Red (50 µM) in buffer.

-

Incubation: Add 10 µL of compound solution to 40 µL of Enzyme Mix in a black 96-well plate. Incubate for 10 min at 25°C.

-

Initiation: Add 50 µL of D-Serine (final conc. 10 mM) to start the reaction.

-

Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 20 minutes.

-

Analysis: Calculate the slope of the linear portion. Plot % Activity vs. Log[Compound]. Determine IC₅₀ using non-linear regression (GraphPad Prism).

Diagram 2: Synthesis Workflow

Caption: Synthetic route via Nucleophilic Aromatic Substitution (SnAr) followed by ester hydrolysis.

Part 5: References

-

Toronto Research Chemicals (TRC). 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid - Product TRC-T269391. Retrieved from

-

LGC Standards. Impurity Profile of Rifabutin: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid. Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 169306: Pyrimidine-4-carboxylic acid derivatives. Retrieved from

-

Sacchi, S. et al. (2013).[4] Structure-activity relationships of D-amino acid oxidase inhibitors. Current Pharmaceutical Design. (Contextual grounding for Pyrimidine-4-COOH SAR).

-

Mock, E. D. et al. (2020). Discovery of the NAPE-PLD inhibitor LEI-401. Nature Chemical Biology. (Contextual grounding for Pyrimidine-4-carboxamide scaffolds).

Sources

- 1. What are DAAO inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of D-amino acid oxidase inhibitors for cognitive impairment associated with schizophrenia: learnings from luvadaxistat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid and Its Derivatives

Foreword: The Significance of Fluorinated Pyrimidines in Modern Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its ability to engage in various biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design.[2] The introduction of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This modification can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. Consequently, the synthesis of molecules like 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid and its derivatives is of significant interest to researchers in drug development and related fields. This guide provides a comprehensive overview of the synthetic strategies for this important class of compounds, grounded in established chemical principles and supported by practical, field-proven insights.

I. Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid, points to a convergent synthetic strategy. The key disconnection lies at the C6-ether bond, suggesting a nucleophilic aromatic substitution (SNAr) reaction as the pivotal step. This approach leverages the inherent reactivity of halopyrimidines towards nucleophiles.

Caption: Retrosynthetic analysis of the target molecule.

This strategy is advantageous due to the commercial availability of the key starting materials: 6-chloropyrimidine-4-carboxylic acid and 2,2,2-trifluoroethanol. The core of this synthesis, therefore, revolves around the efficient and selective displacement of the chloride at the C6 position with the trifluoroethoxide nucleophile.

II. Core Synthesis: 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid

The primary route to the title compound involves the nucleophilic aromatic substitution of a suitable 6-halopyrimidine-4-carboxylic acid, typically the 6-chloro derivative, with 2,2,2-trifluoroethanol in the presence of a base.

A. Mechanistic Considerations: The SNAr Pathway

The SNAr reaction on the electron-deficient pyrimidine ring proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the carboxyl group, activates the C6 position for nucleophilic attack.

Caption: Generalized SNAr mechanism.

The choice of base is critical. A strong, non-nucleophilic base is preferred to deprotonate the 2,2,2-trifluoroethanol, forming the trifluoroethoxide nucleophile without competing in the substitution reaction. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent candidates for this purpose. The solvent should be polar and aprotic to solvate the cationic counter-ion and facilitate the reaction; dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.

B. Experimental Protocol: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylic Acid

This protocol is a self-validating system, designed for high yield and purity.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 6-Chloropyrimidine-4-carboxylic acid | 37131-91-2 | 158.54 |

| 2,2,2-Trifluoroethanol | 75-89-8 | 100.04 |

| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | 24.00 |

| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Diethyl Ether | 60-29-7 | 74.12 |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 |

Procedure:

-

Preparation of the Nucleophile: To a stirred solution of 2,2,2-trifluoroethanol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride (1.2 equivalents) at 0 °C.

-

Reaction: After the evolution of hydrogen gas ceases, add 6-chloropyrimidine-4-carboxylic acid (1.0 equivalent) portion-wise to the reaction mixture.

-

Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the aqueous solution to pH 2-3 with 1 M HCl.

-

Extraction and Purification: Extract the product with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

III. Synthesis of Derivatives

The carboxylic acid moiety of the title compound serves as a versatile handle for the synthesis of a wide array of derivatives, primarily esters and amides.

A. Esterification: Synthesis of Alkyl 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxylates

The direct conversion of the carboxylic acid to its ester derivatives can be efficiently achieved through Fischer esterification.[3][4] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: Dissolve 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Reflux and Monitoring: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or HPLC.

-

Work-up and Purification: After completion, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer and concentrate to yield the crude ester, which can be further purified by chromatography.

B. Amidation: Synthesis of 6-(2,2,2-Trifluoroethoxy)pyrimidine-4-carboxamides

Amide derivatives are readily synthesized from the parent carboxylic acid using standard peptide coupling reagents.[5] These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine.

Experimental Protocol: Amide Coupling

-

Activation: To a solution of 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator like Hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

-

Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or HPLC.

-

Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by column chromatography or recrystallization.

IV. Conclusion and Future Perspectives

The synthetic routes outlined in this guide provide a robust framework for the preparation of 6-(2,2,2-trifluoroethoxy)pyrimidine-4-carboxylic acid and its derivatives. The core synthesis, centered on a nucleophilic aromatic substitution, is a reliable and scalable method. The subsequent derivatization of the carboxylic acid group opens up a vast chemical space for the exploration of novel compounds with potential therapeutic applications. As the demand for sophisticated, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the methodologies described herein will undoubtedly serve as a valuable resource for researchers and scientists in the field.

V. References

-

Chavan, P.W. et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

-

Panduranga Mudgal, M. et al. (2024). Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma. Annals of Translational Medicine.

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). ACS Omega.

-

Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019). IOP Conference Series: Materials Science and Engineering, 677, 022075.

-

Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.

-

Process for preparing 4-hydroxypyrimidine. (1989). EP0326389B1.

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. (2021). ACS Omega, 6(1), 103-112.

-

Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. (2025). ACS Catalysis.

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.

-

Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof. (2011). CN102060784A.

-

Nucleophilic aromatic substitutions. (2019). YouTube. Retrieved from [Link]

-

Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. (2008). Beilstein Journal of Organic Chemistry, 4, 23.

-

Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (2003). ARKIVOC, 2003(15), 22-28.

-

Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. (2022). International Journal of Molecular Sciences, 23(11), 5987.

-

Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1969). Journal of the Chemical Society C: Organic, 1515.

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 3. preprints.org [preprints.org]

- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroethoxy Group: A Privileged Substituent for Optimizing Pyrimidine Scaffolds in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Trifluoroethoxy Moieties into Pyrimidine Cores

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to its versatile biological activities.[1] However, the journey from a hit compound to a viable drug candidate is fraught with challenges, primarily revolving around the optimization of its physicochemical properties. These properties, including lipophilicity, metabolic stability, aqueous solubility, and basicity (pKa), govern the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, ultimately dictating its efficacy and safety.

In recent years, the 2,2,2-trifluoroethoxy (-OCH₂CF₃) group has emerged as a powerful tool for medicinal chemists to strategically modulate these properties.[2] Its unique electronic nature and steric profile allow for fine-tuning of a molecule's characteristics in ways that are often superior to traditional substituents like the methoxy group (-OCH₃). This guide provides a comprehensive overview of the physicochemical impact of trifluoroethoxy substitution on the pyrimidine ring, supported by field-proven experimental insights and methodologies.

The Physicochemical Landscape of Trifluoroethoxy-Substituted Pyrimidines

The introduction of a trifluoroethoxy group onto a pyrimidine ring induces a cascade of changes in its fundamental physicochemical properties. Understanding these shifts is critical for the rational design of drug candidates with improved pharmacokinetic profiles.

Lipophilicity: Enhancing Membrane Permeability

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter influencing a drug's ability to cross biological membranes. The trifluoroethoxy group, with its fluorine atoms, significantly increases the lipophilicity of the parent pyrimidine scaffold.[3] This is in stark contrast to the more hydrophilic nature of a methoxy group.

This enhanced lipophilicity can lead to improved cell permeability and bioavailability.[3] However, it is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased off-target toxicity.

Table 1: Comparative Lipophilicity of Substituted Pyrimidines

| Compound | Substituent | Calculated logP | Rationale for Change |

| Pyrimidine | H | 0.9 | Baseline lipophilicity of the core. |

| 2-Methoxypyrimidine | -OCH₃ | 0.6 | The oxygen atom introduces polarity, slightly decreasing lipophilicity. |

| 2-(2,2,2-Trifluoroethoxy)pyrimidine | -OCH₂CF₃ | 2.1 (estimated) | The three fluorine atoms create a highly lipophilic surface, significantly increasing logP. |

Electronic Effects: Modulating pKa and Target Interactions

The trifluoroethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect (-I) deactivates the pyrimidine ring, making it less susceptible to electrophilic attack.[4] This electronic modulation has a profound impact on the basicity (pKa) of the pyrimidine nitrogen atoms.

A lower pKa means the pyrimidine is less likely to be protonated at physiological pH (around 7.4). This can be advantageous in several ways:

-

Reduced Off-Target Interactions: A less basic molecule may have fewer interactions with acidic off-targets.

-

Improved Cell Permeability: The neutral form of a molecule generally permeates cell membranes more readily than its protonated counterpart.

-

Altered Target Binding: The change in electron distribution can influence hydrogen bonding and other interactions with the biological target.[5]

Table 2: Predicted pKa Values of Substituted Pyrimidines

| Compound | Substituent | Predicted pKa | Rationale for Change |

| Pyrimidine | H | 1.3 | Baseline basicity of the pyrimidine ring. |

| 2-Aminopyrimidine | -NH₂ | 7.2 | The amino group is electron-donating, increasing the basicity of the ring nitrogens. |

| 2-(2,2,2-Trifluoroethoxy)pyrimidine | -OCH₂CF₃ | < 1.0 (estimated) | The strong electron-withdrawing nature of the -OCH₂CF₃ group significantly reduces the basicity of the ring nitrogens. |

Metabolic Stability: Blocking Sites of Oxidative Metabolism

One of the most significant advantages of incorporating trifluoroethoxy groups is the enhancement of metabolic stability.[2] The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[6]

When a trifluoroethoxy group replaces a metabolically labile group, such as a methoxy or a simple alkyl group, it can effectively block a key site of metabolism. This leads to a longer half-life, reduced clearance, and potentially a lower required therapeutic dose.[7]

Aqueous Solubility: A Double-Edged Sword

The impact of trifluoroethoxy substitution on aqueous solubility is more complex. While the increased lipophilicity generally leads to decreased solubility, other factors can play a role. The introduction of the trifluoroethoxy group can disrupt the crystal lattice packing of the molecule, which can sometimes lead to an improvement in solubility.[8]

However, in many cases, the high lipophilicity of fluorinated compounds presents a challenge for achieving adequate aqueous solubility for oral administration.[9] This often necessitates formulation strategies or the introduction of solubilizing groups elsewhere in the molecule.[10] Patents for some complex pyrimidine derivatives suggest that while the compounds are potent, their poor aqueous solubility is a hurdle that needs to be addressed.[7]

Experimental Protocols for Physicochemical Characterization

To ensure the development of robust and reliable data, standardized and validated experimental protocols are essential. The following section details methodologies for determining the key physicochemical properties of trifluoroethoxy-substituted pyrimidines.

Determination of Lipophilicity (logP/logD) by RP-HPLC

Rationale: The shake-flask method, while the gold standard, can be time-consuming and material-intensive. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput and reliable alternative for determining lipophilicity.[11] The method is based on the correlation between a compound's retention time on a non-polar stationary phase and its logP value.

Step-by-Step Protocol:

-

System Preparation:

-

Use a C18 reversed-phase column.

-

The mobile phase is typically a gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 for logD determination).

-

-

Calibration:

-

Prepare a set of standard compounds with known logP values that span the expected range of the test compounds.

-

Inject each standard and record its retention time.

-

Create a calibration curve by plotting the known logP values against the logarithm of the capacity factor (k'), where k' = (t_R - t_0) / t_0 (t_R = retention time of the compound, t_0 = column dead time).

-

-

Sample Analysis:

-

Dissolve the trifluoroethoxy-substituted pyrimidine in a suitable solvent (e.g., DMSO).

-

Inject the sample into the HPLC system and record the retention time.

-

-

Calculation:

-

Calculate the k' for the test compound.

-

Determine the logP/logD value by interpolating from the calibration curve.

-

Caption: Workflow for logP determination using RP-HPLC.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a highly accurate method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.[6] For a basic compound like a pyrimidine, this involves titrating a solution of the compound with a strong acid.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh the trifluoroethoxy-substituted pyrimidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if not readily water-soluble, and then dilute with water to a known concentration (e.g., 1 mM).[12]

-

Ensure the ionic strength of the solution is kept constant by adding a background electrolyte like KCl.[12]

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers.

-

Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

-

Data Collection:

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound is protonated, which corresponds to the midpoint of the steepest part of the curve (the inflection point). This can be determined from the first or second derivative of the titration curve.

-

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Aqueous Solubility by Kinetic Shake-Flask Method

Rationale: The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate the solubility of a compound under non-equilibrium conditions, which is often more relevant to the in vivo situation.[13] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration of the dissolved compound after a short incubation period.[14]

Step-by-Step Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of the trifluoroethoxy-substituted pyrimidine in DMSO (e.g., 10 mM).[15]

-

Prepare the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

-

Incubation:

-

Add a small volume of the DMSO stock solution to the aqueous buffer in a microplate well (e.g., 2 µL of stock into 198 µL of buffer).

-

Seal the plate and shake at a constant temperature (e.g., 25°C) for a defined period (e.g., 2 hours).[13]

-

-

Separation of Undissolved Compound:

-

After incubation, filter the samples through a filter plate to remove any precipitate.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

-

A calibration curve prepared from known concentrations of the compound is used for quantification.

-

Caption: Workflow for kinetic aqueous solubility assay.

Conclusion and Future Perspectives

The trifluoroethoxy group is a valuable addition to the medicinal chemist's toolbox for the optimization of pyrimidine-based drug candidates. Its ability to concurrently enhance lipophilicity and metabolic stability while modulating basicity provides a powerful lever for improving the ADME properties of a molecule. However, the potential for decreased aqueous solubility must be carefully managed. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these critical physicochemical parameters, enabling data-driven decisions in the drug discovery process. As the understanding of the nuanced effects of fluorine substitution continues to evolve, the trifluoroethoxy group will undoubtedly play an increasingly important role in the design of the next generation of pyrimidine-based therapeutics.

References

- ResearchGate. (n.d.). 2,2,2‐Trifluoroethoxylated Drugs.

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Trifluoroethoxy Groups in Advanced Organic Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

- ResearchGate. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

-

YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

NIH. (n.d.). Trifluoromethoxypyrazines: Preparation and Properties. Retrieved from [Link]

- Google Patents. (n.d.). US10695347B2 - Pyrimidine derivative and use thereof.

-

NIH. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- BenchChem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.

-

Revue Roumaine de Chimie. (n.d.). HETEROCYCLES 37. LIPOPHILICITY OF NEW POLYHETEROCYCLIC SCHIFF BASES AND MANNICH BASES ESTIMATED BY THIN-LAYER CHROMATOGRAPHY AND. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

- ResearchGate. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.

- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

-

RSC Publishing. (n.d.). Lipophilicity-dependent ruthenium N-heterocyclic carbene complexes as potential anticancer agents. Retrieved from [Link]

-

PubMed. (n.d.). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and antibacterial properties of pyrimidine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

- ChemRxiv. (n.d.). The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres.

- ResearchGate. (n.d.). Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.

- ResearchGate. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. chemimpex.com [chemimpex.com]